

Application Notes and Protocols: 7ACC2 in Radiosensitization Studies

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Compound of Interest

Compound Name: 7ACC2

Cat. No.: B605019

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Introduction

7ACC2 is a novel small molecule inhibitor of the mitochondrial pyruvate carrier (MPC), which plays a crucial role in cellular metabolism. By blocking the transport of pyruvate into the mitochondria, **7ACC2** effectively inhibits the uptake and utilization of lactate by cancer cells. This metabolic reprogramming leads to a reduction in tumor hypoxia, a key factor in resistance to radiation therapy.[1] Consequently, **7ACC2** has emerged as a promising agent for radiosensitization, enhancing the efficacy of radiation treatment in various cancer models. These application notes provide detailed protocols and data for the use of **7ACC2** in radiosensitization studies.

Mechanism of Action

7ACC2's primary mechanism of action in radiosensitization is the inhibition of the mitochondrial pyruvate carrier (MPC). This leads to an accumulation of cytosolic pyruvate, which in turn competitively inhibits the uptake of extracellular lactate via monocarboxylate transporters (MCTs).[1][2] The resulting metabolic shift from oxidative phosphorylation to glycolysis reduces oxygen consumption within the tumor, leading to reoxygenation of the hypoxic tumor microenvironment.[1] This increased oxygen availability enhances the formation of cytotoxic reactive oxygen species (ROS) during radiotherapy, thereby potentiating its anti-tumor effects.

Data Summary

In Vitro Efficacy of 7ACC2

Cell Line	Assay	7ACC2 Concentration	Key Findings	Reference
SiHa (Cervical Cancer)	Lactate Uptake	IC50: 11 nM	Potent inhibition of lactate influx.	[3]
SiHa (Cervical Cancer)	Proliferation Assay	EC50: 0.22 μ M (in lactate-containing medium)	Inhibition of cancer cell proliferation.	[3]
FaDu (Hypopharyngeal SCC)	3D Spheroid Growth	20 μ M	Cytotoxic effects and reduced hypoxia.	[1]
SiHa (Cervical Cancer)	Metabolic Analysis	10 μ M	Increased glycolytic flux, reduced mitochondrial respiration.	[4][5]

In Vivo Radiosensitization by 7ACC2

Cancer Model	Treatment Regimen	Radiation Dose	Key Findings	Reference
SiHa Xenografts	7ACC2 (3 mg/kg, i.p.) + Radiation	16 Gy (single fraction)	Significant tumor growth delay compared to either treatment alone.	[1]
SiHa Xenografts	7ACC2 (3 mg/kg, i.p.) + Radiation	20 Gy (5 fractions of 4 Gy)	Significant tumor growth delay, particularly in the fractionated regimen.	[1]

Experimental Protocols

In Vitro Radiosensitization with 7ACC2

1. Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment with **7ACC2** and radiation, providing a measure of cytotoxicity and radiosensitization.

- Materials:
 - Cancer cell line of interest (e.g., SiHa, FaDu)
 - Complete cell culture medium
 - **7ACC2** (stock solution in DMSO)
 - Trypsin-EDTA
 - 6-well plates
 - Irradiator (e.g., X-ray or gamma-ray source)
 - Crystal Violet staining solution (0.5% w/v in methanol)
- Protocol:
 - Seed cells in 6-well plates at a density determined to yield 50-150 colonies per well for the untreated control.
 - Allow cells to attach overnight.
 - Treat cells with the desired concentration of **7ACC2** (e.g., 10 μ M) or vehicle control (DMSO) for a predetermined time (e.g., 24 hours) before irradiation.
 - Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
 - After irradiation, remove the drug-containing medium, wash with PBS, and add fresh complete medium.

- Incubate the plates for 10-14 days to allow for colony formation.
- Fix the colonies with methanol and stain with Crystal Violet solution.
- Count the number of colonies (containing ≥ 50 cells).
- Calculate the surviving fraction for each treatment group relative to the non-irradiated control.

2. 3D Spheroid Hypoxia Measurement

This protocol uses pimonidazole staining to visualize hypoxic regions within 3D tumor spheroids.

- Materials:
 - Cancer cell line capable of forming spheroids (e.g., FaDu)
 - Ultra-low attachment plates
 - Spheroid formation medium
 - **7ACC2**
 - Pimonidazole hydrochloride
 - Paraformaldehyde (PFA) for fixation
 - Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
 - Blocking buffer (e.g., 5% BSA in PBS)
 - Primary antibody against pimonidazole
 - Fluorescently labeled secondary antibody
 - DAPI for nuclear counterstaining
 - Confocal microscope

- Protocol:
 - Generate tumor spheroids by seeding cells in ultra-low attachment plates.
 - Once spheroids have formed, treat with **7ACC2** (e.g., 20 μ M) for the desired duration (e.g., 72 hours).
 - Add pimonidazole to the culture medium at a final concentration of 100-200 μ M and incubate for 2-3 hours under standard culture conditions.
 - Carefully collect the spheroids and fix with 4% PFA.
 - Permeabilize the spheroids with permeabilization buffer.
 - Block non-specific antibody binding with blocking buffer.
 - Incubate with the primary antibody against pimonidazole.
 - Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
 - Mount the spheroids and visualize hypoxic regions using a confocal microscope.

In Vivo Radiosensitization with 7ACC2

1. Xenograft Tumor Growth Delay Study

This experiment evaluates the effect of **7ACC2** and radiation on tumor growth in a mouse model.

- Materials:
 - Immunocompromised mice (e.g., nude or SCID)
 - Cancer cell line for xenograft implantation (e.g., SiHa)
 - **7ACC2** formulation for in vivo use
 - Irradiator for small animal studies

- Calipers for tumor measurement
- Protocol:
 - Subcutaneously inject cancer cells into the flank of the mice.
 - Allow tumors to reach a palpable size (e.g., 100-150 mm³).
 - Randomize mice into treatment groups: Vehicle control, **7ACC2** alone, Radiation alone, and **7ACC2** + Radiation.
 - Administer **7ACC2** (e.g., 3 mg/kg) via intraperitoneal (i.p.) injection, typically 2 hours before irradiation.[1]
 - Irradiate the tumors with the specified dose (e.g., a single dose of 16 Gy or a fractionated schedule of 5 x 4 Gy).[1]
 - Measure tumor volume with calipers every 2-3 days.
 - Monitor animal weight and general health throughout the study.
 - Plot tumor growth curves and calculate tumor growth delay for each treatment group.

2. Measurement of Tumor Oxygenation using Electron Paramagnetic Resonance (EPR) Oximetry

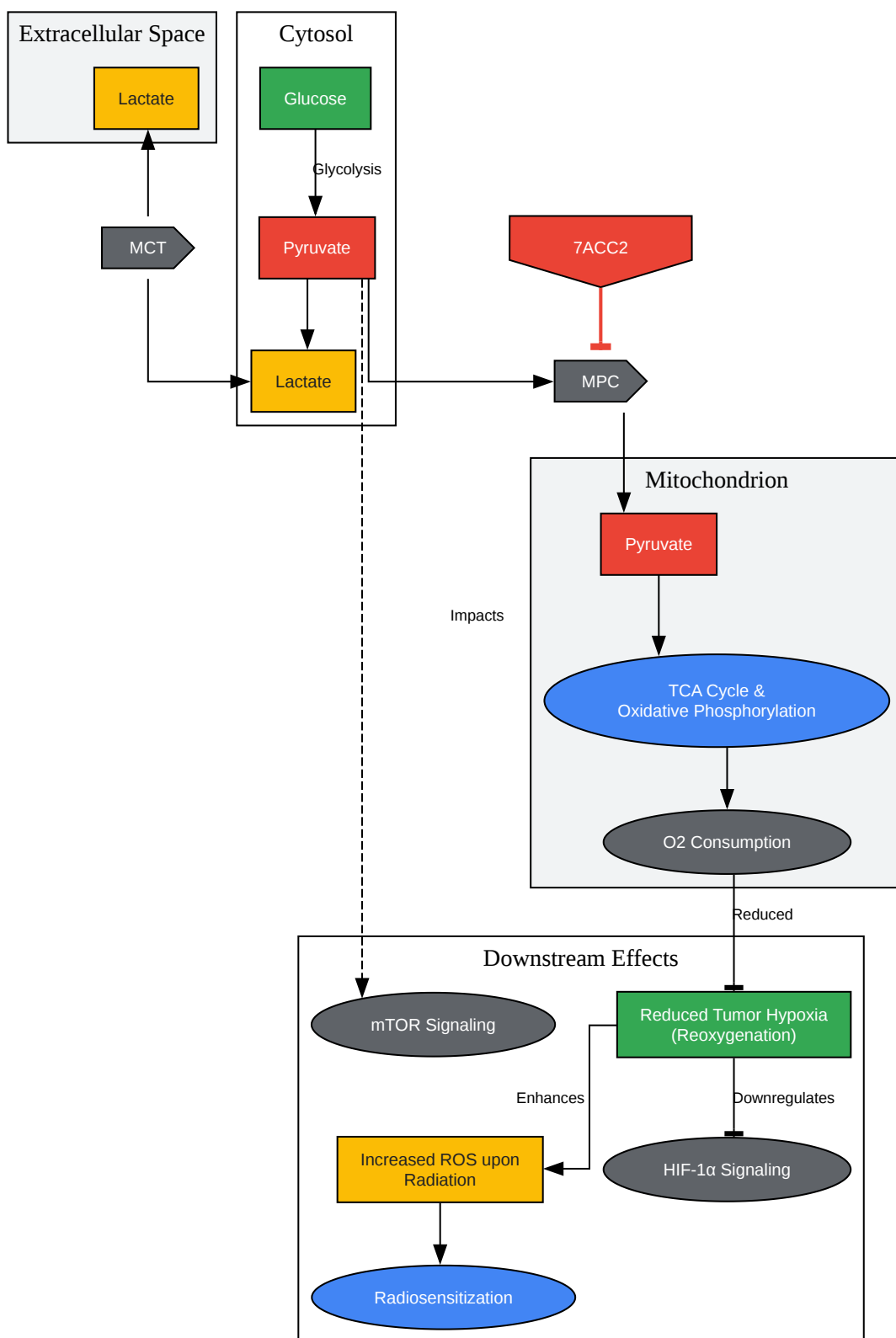
EPR oximetry allows for the direct and repeated measurement of the partial pressure of oxygen (pO₂) in tumors.

- Materials:
 - Tumor-bearing mice
 - Oxygen-sensitive paramagnetic probe (e.g., lithium phthalocyanine)
 - EPR spectrometer
 - Anesthesia for mice

- Protocol:
 - Implant the oxygen-sensitive probe directly into the tumor tissue.
 - Allow the probe to equilibrate for at least 24 hours.
 - Obtain a baseline pO₂ measurement by placing the anesthetized mouse within the EPR spectrometer.
 - Administer **7ACC2** to the mouse.
 - Perform repeated pO₂ measurements at various time points after drug administration to monitor changes in tumor oxygenation.
 - The EPR signal from the probe will change based on the local oxygen concentration, allowing for the quantification of tumor pO₂.

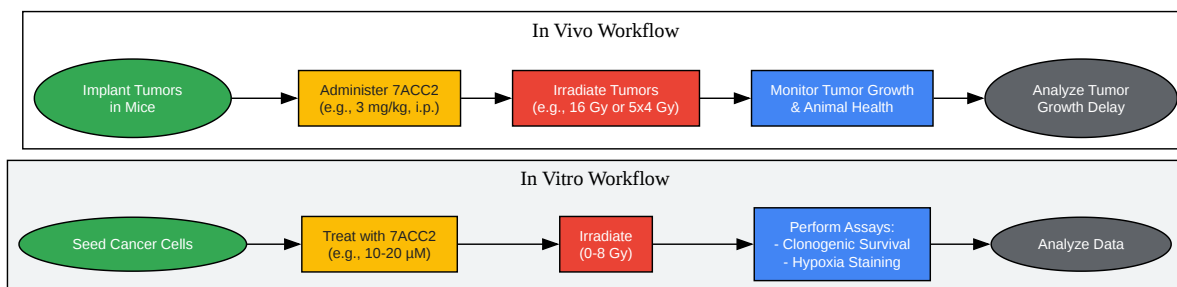
Signaling Pathways and Visualizations

The inhibition of MPC by **7ACC2** triggers a cascade of metabolic and signaling events that contribute to its radiosensitizing effects. A key consequence is the reduction of tumor hypoxia, which can downregulate the hypoxia-inducible factor 1-alpha (HIF-1 α) pathway. Furthermore, metabolic shifts induced by MPC inhibition can impact the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.



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Caption: Mechanism of 7ACC2-induced radiosensitization.



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Caption: Experimental workflows for **7ACC2** radiosensitization studies.

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